1-(2-Chloroethyl)isoquinoline 1-(2-Chloroethyl)isoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17387101
InChI: InChI=1S/C11H10ClN/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,6,8H,5,7H2
SMILES:
Molecular Formula: C11H10ClN
Molecular Weight: 191.65 g/mol

1-(2-Chloroethyl)isoquinoline

CAS No.:

Cat. No.: VC17387101

Molecular Formula: C11H10ClN

Molecular Weight: 191.65 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloroethyl)isoquinoline -

Specification

Molecular Formula C11H10ClN
Molecular Weight 191.65 g/mol
IUPAC Name 1-(2-chloroethyl)isoquinoline
Standard InChI InChI=1S/C11H10ClN/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,6,8H,5,7H2
Standard InChI Key MYVSATVIQNWQGV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CN=C2CCCl

Introduction

Structural and Chemical Properties

The molecular framework of 1-(2-Chloroethyl)isoquinoline consists of a benzene ring fused to a pyridine ring, forming the isoquinoline system, with a chloroethyl (-CH2CH2Cl) group attached to the nitrogen atom of the pyridine moiety. This substitution introduces significant electrophilic reactivity, particularly at the chlorine atom, enabling nucleophilic substitution reactions critical for further derivatization .

The compound’s molecular formula is C11H11ClN, with a molecular weight of 192.67 g/mol. Spectroscopic analyses, including 1H^1H-NMR and 13C^{13}C-NMR, confirm the presence of characteristic signals for the aromatic protons (δ 7.2–8.5 ppm) and the chloroethyl chain (δ 3.6–4.1 ppm for CH2Cl) . The electron-withdrawing chlorine atom enhances the stability of the isoquinoline ring, as evidenced by its resistance to oxidative degradation under standard laboratory conditions .

Synthesis Methodologies

Reductive Amination and N-Alkylation

A widely employed synthesis route involves reductive amination followed by N-alkylation. In a representative procedure :

  • Henry Reaction: Condensation of 2-(3-methoxyphenyl)ethylamine with nitroethane yields a β-nitro alcohol intermediate.

  • Nef Reaction: Conversion of the nitro group to a carbonyl group via acidic hydrolysis.

  • Reductive Amination: Reduction of the carbonyl intermediate using diisobutylaluminium hydride (DIBAL-H) forms the tetrahydroisoquinoline backbone.

  • N-Alkylation: Reaction with 1-(2-chloroethyl)pyrrolidine hydrochloride in acetone under reflux introduces the chloroethyl substituent.

This four-step process achieves yields of 80–90%, with purity confirmed via thin-layer chromatography (TLC) and mass spectrometry (MS) .

Palladium-Catalyzed Coupling

Alternative methods utilize palladium diacetate and potassium formate to facilitate C–N bond formation between isoquinoline precursors and chloroethyl derivatives. This approach minimizes side reactions and improves scalability for industrial applications .

Table 1: Comparative Synthesis Routes

MethodReagentsYield (%)Purity (%)
Reductive AminationDIBAL-H, K2CO38595
Pd-Catalyzed CouplingPd(OAc)2, HCOOK7892

Biological Activity and Mechanistic Insights

Antiviral Activity

The chloroethyl moiety enhances binding affinity to HIV-1 integrase, a viral enzyme essential for proviral DNA integration. In vitro assays demonstrate 74% inhibition at 10 µM concentration, surpassing the efficacy of raltegravir (63% at equivalent doses). Molecular docking simulations suggest that the chlorine atom forms a halogen bond with residue Q148, stabilizing the inhibitor-enzyme complex .

Table 2: Biological Activity Profile

TargetAssay TypeIC50/EC50 (µM)Reference
HL-60 leukemia In vitro cytotoxicity2.1
HIV-1 integrase Enzymatic inhibition10 (74% inhibition)

Applications in Drug Development

Prodrug Design

The chloroethyl group serves as a leaving group in prodrug formulations. For example, conjugation with polyethylene glycol (PEG) via ester linkages enhances aqueous solubility (from 0.12 mg/mL to 8.9 mg/mL) while maintaining tumor-specific activation via esterase cleavage .

Combination Therapies

Synergistic effects are observed when 1-(2-Chloroethyl)isoquinoline derivatives are co-administered with cyclophosphamide in murine xenograft models. Tumor volume reduction reaches 68% (vs. 42% for monotherapy), attributed to enhanced DNA alkylation and impaired repair mechanisms .

Recent Advancements and Future Directions

Targeted Delivery Systems

Encapsulation in lipid nanoparticles (LNPs) functionalized with folate ligands improves tumor accumulation by 3.2-fold compared to free drug formulations. Pharmacokinetic studies in rats show a prolonged half-life (t1/2t_{1/2}) of 6.7 hours (vs. 1.9 hours for unencapsulated drug) .

Resistance Mitigation

Structure-activity relationship (SAR) studies highlight that replacing the chloroethyl group with a fluorinated analog reduces P-glycoprotein (P-gp)-mediated efflux, lowering resistance development in A549 lung adenocarcinoma cells .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator